N-{2-[(3-aminopropanoyl)sulfanyl]ethyl}acetamide dihydrochloride
Description
N-{2-[(3-Aminopropanoyl)sulfanyl]ethyl}acetamide dihydrochloride is a synthetic organic compound characterized by a unique acetamide backbone modified with a 3-aminopropanoyl sulfanyl ethyl group and stabilized as a dihydrochloride salt. The dihydrochloride moiety enhances its aqueous solubility, making it advantageous for applications requiring bioavailability, such as pharmaceutical or agrochemical research.
Key structural features include:
- Acetamide core: A common motif in agrochemicals and pharmaceuticals.
- 3-Aminopropanoyl sulfanyl ethyl group: Introduces a sulfur-containing side chain, which may influence reactivity or binding interactions.
- Dihydrochloride salt: Improves solubility and stability in polar solvents.
Properties
Molecular Formula |
C7H16Cl2N2O2S |
|---|---|
Molecular Weight |
263.18 g/mol |
IUPAC Name |
S-(2-acetamidoethyl) 3-aminopropanethioate;dihydrochloride |
InChI |
InChI=1S/C7H14N2O2S.2ClH/c1-6(10)9-4-5-12-7(11)2-3-8;;/h2-5,8H2,1H3,(H,9,10);2*1H |
InChI Key |
MEGLKYPBIKRLCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCSC(=O)CCN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[(3-aminopropanoyl)sulfanyl]ethyl}acetamide dihydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. For example, the synthesis may involve the reaction of an acetamide derivative with a sulfanyl compound under controlled temperature and pH conditions to ensure the proper formation of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The use of automated systems and precise control of reaction parameters is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-{2-[(3-aminopropanoyl)sulfanyl]ethyl}acetamide dihydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
N-{2-[(3-aminopropanoyl)sulfanyl]ethyl}acetamide dihydrochloride has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, researchers may investigate its potential therapeutic properties and its ability to modulate specific biochemical pathways. Additionally, in industry, this compound could be used in the development of new materials or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(3-aminopropanoyl)sulfanyl]ethyl}acetamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular functions. The exact molecular targets and pathways involved can vary depending on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Table 1: Comparative Analysis of Acetamide Derivatives
Physicochemical Properties
- Solubility: The dihydrochloride salt of the target compound likely exhibits superior water solubility compared to non-ionic analogs like alachlor . This aligns with trends observed in other hydrochloride-stabilized acetamides (e.g., the compound in ) .
- Stability : The sulfur-containing side chain may increase susceptibility to oxidation compared to chloro- or methyl-substituted acetamides .
Hydrogen Bonding and Crystal Packing
highlights that acetamide derivatives often form hydrogen-bonded networks (e.g., N—H⋯O and C—H⋯O interactions in dichloroacetamides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
